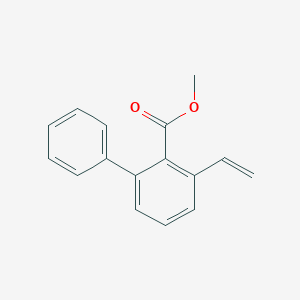
Methyl-2-ethylene-6-phenyl-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-2-ethylene-6-phenyl-benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring . This compound, in particular, has unique structural features that make it interesting for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-2-ethylene-6-phenyl-benzoate can be synthesized through esterification reactions. One common method involves the reaction of benzoic acid with methanol in the presence of a strong acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl-2-ethylene-6-phenyl-benzoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: It can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.
Substitution: Grignard reagents are often employed in nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Benzoic acid and methanol.
Reduction: Benzyl alcohol or benzaldehyde, depending on the conditions.
Substitution: Various substituted benzoates, depending on the nucleophile used.
Scientific Research Applications
Methyl-2-ethylene-6-phenyl-benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl-2-ethylene-6-phenyl-benzoate involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects . The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Another ester with a similar structure but different functional groups.
Ethyl benzoate: Similar ester with an ethyl group instead of a methyl group.
Phenyl benzoate: Contains a phenyl group attached to the ester moiety.
Uniqueness
Methyl-2-ethylene-6-phenyl-benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C16H14O2 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 2-ethenyl-6-phenylbenzoate |
InChI |
InChI=1S/C16H14O2/c1-3-12-10-7-11-14(15(12)16(17)18-2)13-8-5-4-6-9-13/h3-11H,1H2,2H3 |
InChI Key |
XPSUULFPKAXBCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1C2=CC=CC=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















